molecular formula C16H14N4O6S B447385 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 312925-58-9

2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B447385
CAS No.: 312925-58-9
M. Wt: 390.4g/mol
InChI Key: YIGSAVCPKJNIRE-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This specific compound features a benzamido group substituted with two nitro groups at the 2 and 4 positions, and a tetrahydrobenzo[b]thiophene core with a carboxamide group at the 3 position.

Biochemical Analysis

Biochemical Properties

2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with the stimulator of interferon genes (STING) protein, which is an important immune-associated protein localized in the endoplasmic reticulum membrane . Upon activation by this compound, STING triggers the interferon regulatory factor (IRF) and nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) pathways, leading to the production of type I interferons and proinflammatory cytokines . These interactions are crucial for priming innate immune responses and achieving antitumor efficacy .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to increase the phosphorylation of downstream signaling molecules such as TBK1 and IRF3, which are involved in the STING pathway . This activation leads to the production of interferons and cytokines, which play a role in immune responses and inflammation . Additionally, the compound’s effects on gene expression and cellular metabolism contribute to its potential anticancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to the CDN-binding domain of the STING protein, forming canonical hydrogen bonds, π-π stacking interactions, and π-cation interactions . These interactions stabilize the active conformation of STING, leading to the activation of downstream signaling pathways . The compound’s ability to modulate enzyme activity and gene expression further contributes to its biochemical and pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, leading to sustained activation of the STING pathway and prolonged production of interferons and cytokines . The compound’s stability and degradation rates may vary depending on the experimental conditions and the specific cell types used in the studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively activate the STING pathway and produce immune responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including inflammation and tissue damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to achieve the desired effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s interactions with the STING protein and its downstream signaling molecules play a crucial role in its metabolic effects . Additionally, the compound’s effects on metabolic flux and metabolite levels contribute to its overall biochemical and pharmacological properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s interactions with these transporters and proteins affect its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s activity and effects within different tissues and cell types .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is primarily localized in the endoplasmic reticulum membrane, where it interacts with the STING protein . This localization is crucial for the compound’s ability to activate the STING pathway and produce immune responses . Additionally, the compound’s targeting signals and post-translational modifications may influence its localization and activity within specific cellular compartments .

Preparation Methods

The synthesis of 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 2,4-dinitrobenzoic acid with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted benzamido group, using nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .

Scientific Research Applications

2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide include other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.

Properties

IUPAC Name

2-[(2,4-dinitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6S/c17-14(21)13-10-3-1-2-4-12(10)27-16(13)18-15(22)9-6-5-8(19(23)24)7-11(9)20(25)26/h5-7H,1-4H2,(H2,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGSAVCPKJNIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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